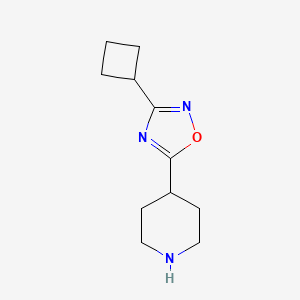
3-氨基-1-(2-溴苯基)丙-1-醇
描述
3-Amino-1-(2-bromophenyl)propan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a brominated derivative of phenylpropanolamine, featuring an amino group and a hydroxyl group on a three-carbon chain attached to a bromophenyl ring
科学研究应用
3-Amino-1-(2-bromophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-bromophenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 1-phenylpropan-1-ol followed by amination. The reaction typically proceeds as follows:
Bromination: 1-Phenylpropan-1-ol is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-(2-bromophenyl)propan-1-ol.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to introduce the amino group, resulting in the formation of 3-Amino-1-(2-bromophenyl)propan-1-ol.
Industrial Production Methods
Industrial production of 3-Amino-1-(2-bromophenyl)propan-1-ol may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
3-Amino-1-(2-bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-Amino-1-phenylpropan-1-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 3-Amino-1-(2-bromophenyl)propan-1-one.
Reduction: 3-Amino-1-phenylpropan-1-ol.
Substitution: 3-Amino-1-(2-azidophenyl)propan-1-ol.
作用机制
The mechanism of action of 3-Amino-1-(2-bromophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, potentially modulating their activity. The bromine atom may also play a role in enhancing binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
3-Amino-1-phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Amino-1-(3-bromophenyl)propan-1-ol: The bromine atom is positioned differently on the phenyl ring, affecting its chemical behavior.
3-Amino-1-(4-bromophenyl)propan-1-ol: Similar to the above compound but with the bromine atom in the para position.
Uniqueness
3-Amino-1-(2-bromophenyl)propan-1-ol is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-amino-1-(2-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,12H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPKMJDKAQMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCN)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


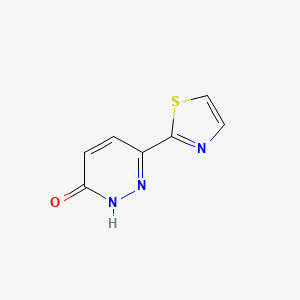
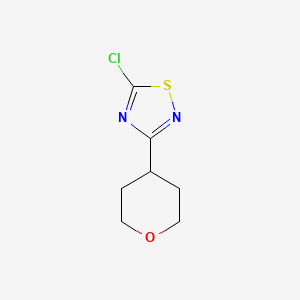
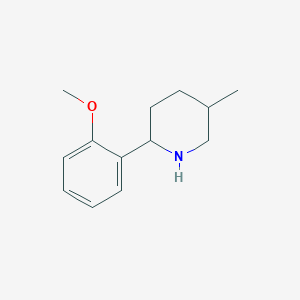
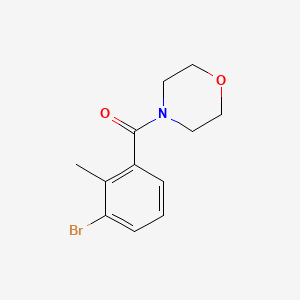
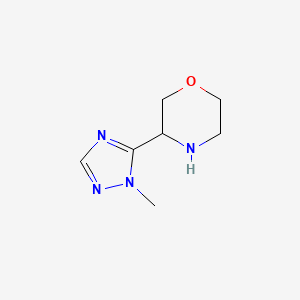
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)


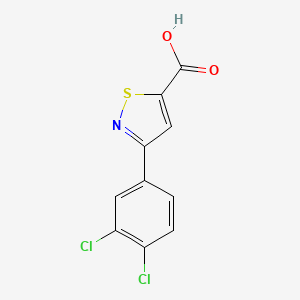
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
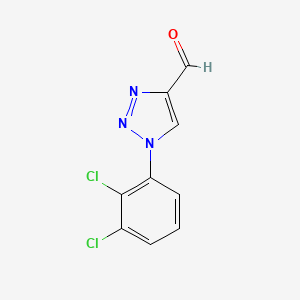
![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)
